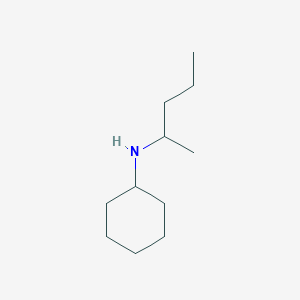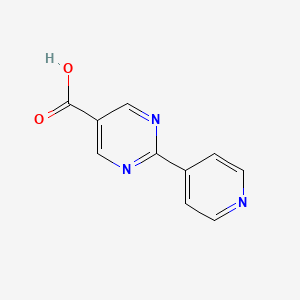
2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid
概要
説明
“2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C10H7N3O2 . It is a solid substance and has a molecular weight of 201.18 .
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid” can be represented by the linear formula C10H7N3O2 . More detailed structural information might be available in specific databases or scientific literature.Physical And Chemical Properties Analysis
“2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid” is a solid substance . Its boiling point is between 403.5-404.5 . .科学的研究の応用
Organic Light-Emitting Diodes (OLEDs) and Photophysics :
- Research has utilized derivatives of 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid in synthesizing heteroleptic Ir(III) metal complexes. These complexes have been applied in high-performance sky-blue- and white-emitting OLEDs, demonstrating significant potential in display and lighting technologies. The photophysical properties of these complexes have been studied, revealing insights into emission color and efficiency (Chang et al., 2013).
Chemical Synthesis and Structural Analysis :
- 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid and its derivatives have been used in various chemical synthesis processes. For instance, their reactions with pentaphenylantimony have been studied, leading to the formation of complex organic compounds. The structural features of these compounds have been established using X-ray diffraction analysis (Gubanova et al., 2020).
Ruthenium(II) Polypyridyl Complexes in Biomedical Applications :
- Derivatives of 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid have been used in the synthesis of ruthenium(II) dicarbonyl complexes. These complexes are studied for their potential in biosensing and biomedical applications, including photoinduced CO-release studies. This highlights the compound's relevance in developing new therapeutic and diagnostic tools (Bischof et al., 2013).
Nonlinear Optical Properties and Computational Chemistry :
- Studies on thiopyrimidine derivatives, including those related to 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid, have explored their electronic and nonlinear optical properties. Such research is crucial for advancing materials science, particularly in the field of optoelectronics. The findings demonstrate the compound's potential in high-tech applications due to its considerable nonlinear optical character (Hussain et al., 2020).
Synthesis and Exploration of Heterocyclic Compounds :
- The compound has been utilized in creating libraries of fused pyridine-4-carboxylic acids, including various heterocycles. This work is significant for the development of new chemical entities in pharmaceuticals and materials science (Volochnyuk et al., 2010).
Safety And Hazards
特性
IUPAC Name |
2-pyridin-4-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKJGOOMSODGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627678 | |
| Record name | 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid | |
CAS RN |
259807-47-1 | |
| Record name | 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

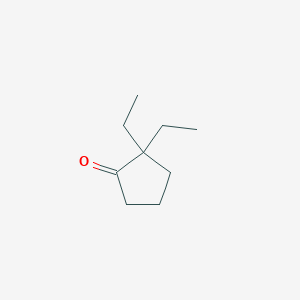
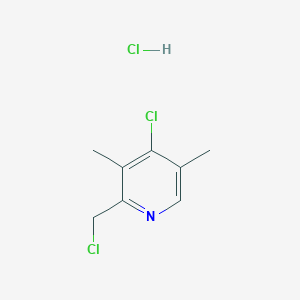
![3-methoxy-4H-[1,2,4]triazole](/img/structure/B1370275.png)
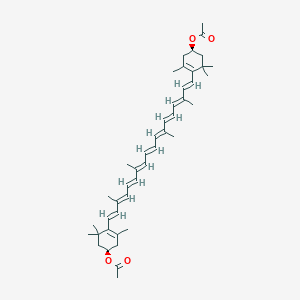
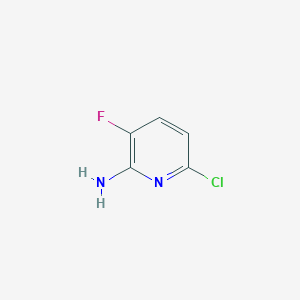
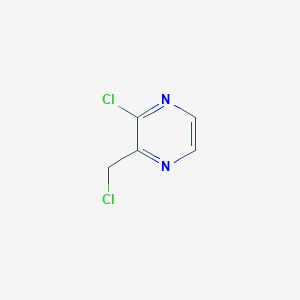
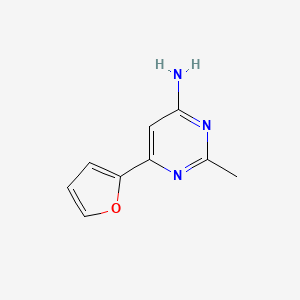
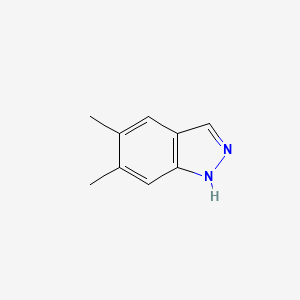
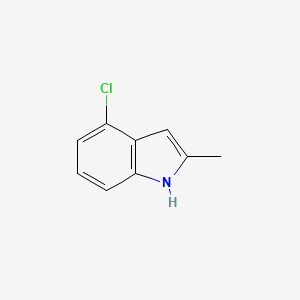
![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)
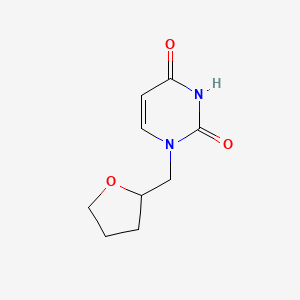
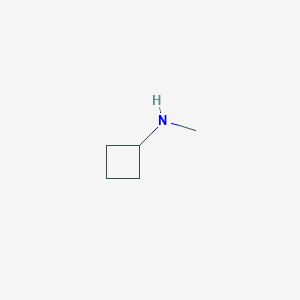
![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)
